1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride
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Overview
Description
1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride is an organic compound with the molecular formula C9H16ClN. It is a derivative of isoquinoline, characterized by its saturated ring structure, which makes it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride typically involves the hydrogenation of isoquinoline derivatives under high pressure and temperature conditions. Common reagents used in this process include hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6,7,8-octahydroisoquinoline: A fully saturated derivative of isoquinoline with similar chemical properties.
1,2,3,4,4a,5,8,8a-octahydro-1,45,8-dimethanonaphthalene: Another saturated ring compound with a different ring structure.
Uniqueness
1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride is unique due to its specific ring structure and the presence of a hydrochloride group, which enhances its solubility and reactivity in various chemical reactions .
Properties
CAS No. |
2768332-32-5 |
---|---|
Molecular Formula |
C9H16ClN |
Molecular Weight |
173.7 |
Purity |
95 |
Origin of Product |
United States |
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